Cas no 2378801-85-3 (PROTAC Bcl2 degrader-1)

PROTAC Bcl2 degrader-1 is a bifunctional small molecule designed to selectively target and degrade Bcl2 via the ubiquitin-proteasome system. By recruiting an E3 ubiquitin ligase to Bcl2, it induces proteasomal degradation, offering a potential therapeutic strategy for cancers dependent on Bcl2-mediated anti-apoptotic signaling. This degrader leverages the PROTAC (Proteolysis-Targeting Chimera) approach, enabling catalytic activity and sustained target inhibition at sub-stoichiometric concentrations. Its advantages include high selectivity, reduced risk of resistance compared to traditional inhibitors, and the ability to target undruggable Bcl2 conformations. The compound is a valuable tool for investigating Bcl2 biology and evaluating degradation-based therapies in preclinical models.
PROTAC Bcl2 degrader-1 structure
PROTAC Bcl2 degrader-1 structure
Product Name:PROTAC Bcl2 degrader-1
CAS No:2378801-85-3
MF:C45H45BrN6O10S
MW:941.842009305954
CID:4738866
PubChem ID:139035047
Update Time:2025-05-26

PROTAC Bcl2 degrader-1 Chemical and Physical Properties

Names and Identifiers

    • PROTAC Bcl2 degrader-1
    • N1-(2-(6-((4-Bromophenyl)thio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N6-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)adipamide
    • EX-A8728
    • HY-125876
    • MS-31754
    • G16996
    • BCL2 Degrader C5
    • CS-0102616
    • N-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N'-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]hexanediamide
    • BDBM50505358
    • 2378801-85-3
    • CHEMBL4565306
    • AKOS040732555
    • Inchi: 1S/C45H45BrN6O10S/c46-27-11-13-28(14-12-27)63-35-17-15-32-39-29(35)5-3-6-30(39)42(57)51(43(32)58)22-19-48-36(53)9-1-2-10-37(54)49-21-24-62-26-25-61-23-20-47-33-8-4-7-31-40(33)45(60)52(44(31)59)34-16-18-38(55)50-41(34)56/h3-8,11-15,17,34,47H,1-2,9-10,16,18-26H2,(H,48,53)(H,49,54)(H,50,55,56)
    • InChI Key: IUSLKFLLLNNOGR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)SC1C=CC2C(N(C(C3=CC=CC=1C=23)=O)CCNC(CCCCC(NCCOCCOCCNC1=CC=CC2C(N(C(C=21)=O)C1C(NC(CC1)=O)=O)=O)=O)=O)=O

Computed Properties

  • Exact Mass: 940.21013g/mol
  • Monoisotopic Mass: 940.21013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 63
  • Rotatable Bond Count: 21
  • Complexity: 1700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 235
  • XLogP3: 4.3

PROTAC Bcl2 degrader-1 Pricemore >>

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PROTAC Bcl2 degrader-1 Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2378801-85-3)PROTAC Bcl2 degrader-1
Order Number:A1022152
Stock Status:in Stock
Quantity:1mg/5mg/10mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:27
Price ($):495.0/882.0/1350.0
Email:sales@amadischem.com

Additional information on PROTAC Bcl2 degrader-1

PROTAC Bcl2 degrader-1: A Breakthrough in Cancer Therapeutics

PROTAC Bcl2 degrader-1, a compound with the CAS number 2378801-85-3, represents a significant advancement in the field of targeted cancer therapy. This innovative molecule is designed to selectively degrade the protein Bcl2, a critical regulator of apoptosis (programmed cell death). The development of such degraders has been a cornerstone in the quest to overcome resistance to conventional chemotherapies and improve patient outcomes.

The concept of PROTAC (Proteolysis Targeting Chimera) technology has revolutionized the way we approach drug discovery and development. By leveraging the body's natural protein degradation machinery, PROTACs induce the selective destruction of target proteins, offering a more precise and effective therapeutic strategy. In particular, PROTAC Bcl2 degrader-1 has garnered attention for its potential in treating various malignancies, including those that are resistant to current treatments.

Bcl2, a member of the Bcl-2 family of proteins, is known for its ability to promote cell survival by inhibiting apoptosis. Overexpression of Bcl2 is observed in a wide range of cancers, making it a highly attractive therapeutic target. However, traditional inhibitors of Bcl2 have often faced limitations due to their inability to effectively induce protein degradation. This is where PROTAC Bcl2 degrader-1 steps in, offering a novel solution by harnessing the power of E3 ligase-mediated protein degradation.

Recent studies have highlighted the remarkable efficacy of PROTAC Bcl2 degrader-1 in preclinical models. Research published in leading scientific journals demonstrates its ability to potently induce apoptosis in cancer cells overexpressing Bcl2, while sparing healthy cells. This selectivity is attributed to the precise targeting mechanism of PROTACs, which ensures that only the desired protein is degraded. The compound has shown promise in both in vitro and in vivo studies, indicating its potential as a viable therapeutic option.

The mechanism of action of PROTAC Bcl2 degrader-1 involves its binding to both the target protein (Bcl2) and an E3 ligase. This ternary complex formation facilitates the recruitment of the ubiquitin-proteasome system, leading to the degradation of Bcl2. Unlike conventional inhibitors that merely block the function of Bcl2, this approach ensures its complete removal from the cell, thereby restoring the balance between cell survival and apoptosis.

The development of PROTAC Bcl2 degrader-1 aligns with the broader trend towards personalized medicine and precision oncology. By targeting specific proteins dysregulated in cancer cells, such therapies offer a more tailored approach to treatment, minimizing side effects and improving patient quality of life. The compound's ability to overcome resistance mechanisms associated with conventional therapies makes it particularly promising for patients with advanced or recurrent cancers.

Ongoing research is further elucidating the potential applications of PROTAC Bcl2 degrader-1 beyond its primary role as an anti-cancer agent. Studies are exploring its efficacy in combination with other therapies, such as chemotherapy and immunotherapy, to enhance treatment outcomes. Additionally, efforts are underway to optimize its pharmacokinetic properties, ensuring better bioavailability and reduced toxicity.

The significance of PROTAC Bcl2 degrader-1 extends beyond its immediate therapeutic applications. It serves as a testament to the power of innovative drug design strategies in addressing complex diseases like cancer. The success of this compound underscores the importance of continued investment in research and development within the field of oncology.

In conclusion, PROTAC Bcl2 degrader-1, with its CAS number 2378801-85-3, represents a groundbreaking advancement in cancer therapeutics. Its ability to selectively degrade Bcl2 offers a novel approach to treating malignancies resistant to conventional treatments. As research progresses, we can anticipate even broader applications for this innovative compound, ultimately benefiting patients worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2378801-85-3)PROTAC Bcl2 degrader-1
A1022152
Purity:99%/99%/99%
Quantity:1mg/5mg/10mg
Price ($):495.0/882.0/1350.0
Email